molecular formula C20H27N3O2 B2549003 4-[[2-[(4-Cyclohexyloxyphenoxy)methyl]aziridin-1-yl]methyl]-1-methylpyrazole CAS No. 2418667-99-7

4-[[2-[(4-Cyclohexyloxyphenoxy)methyl]aziridin-1-yl]methyl]-1-methylpyrazole

Cat. No.: B2549003
CAS No.: 2418667-99-7
M. Wt: 341.455
InChI Key: IZWMGWQVJDFXFI-UHFFFAOYSA-N
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Description

4-[[2-[(4-Cyclohexyloxyphenoxy)methyl]aziridin-1-yl]methyl]-1-methylpyrazole is a pyrazole-based heterocyclic compound featuring a 1-methylpyrazole core linked to an aziridine ring via a methylene bridge. The aziridine group is further substituted with a 4-cyclohexyloxyphenoxy moiety. This structural architecture confers unique reactivity and physicochemical properties:

  • Aziridine functionality: The strained three-membered aziridine ring (C₂N) is highly reactive, enabling alkylation or nucleophilic interactions, which are critical in biological targeting .
  • Synthetic versatility: The compound’s modular design allows for functionalization at the aziridine or pyrazole positions, enabling tailored pharmacological optimization.

Properties

IUPAC Name

4-[[2-[(4-cyclohexyloxyphenoxy)methyl]aziridin-1-yl]methyl]-1-methylpyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N3O2/c1-22-12-16(11-21-22)13-23-14-17(23)15-24-18-7-9-20(10-8-18)25-19-5-3-2-4-6-19/h7-12,17,19H,2-6,13-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZWMGWQVJDFXFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)CN2CC2COC3=CC=C(C=C3)OC4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[[2-[(4-Cyclohexyloxyphenoxy)methyl]aziridin-1-yl]methyl]-1-methylpyrazole typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

4-[[2-[(4-Cyclohexyloxyphenoxy)methyl]aziridin-1-yl]methyl]-1-methylpyrazole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the aziridine ring or the phenoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydride or other strong bases for deprotonation, followed by nucleophiles such as alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield amines or alcohols.

Scientific Research Applications

4-[[2-[(4-Cyclohexyloxyphenoxy)methyl]aziridin-1-yl]methyl]-1-methylpyrazole has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an anticancer or antiviral agent.

    Materials Science: Its functional groups can be used to create novel polymers or materials with specific properties.

    Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 4-[[2-[(4-Cyclohexyloxyphenoxy)methyl]aziridin-1-yl]methyl]-1-methylpyrazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The aziridine ring, for example, can form covalent bonds with nucleophilic sites in proteins, leading to inhibition of enzyme activity.

Comparison with Similar Compounds

Comparison with Similar Pyrazole Derivatives

Pyrazole derivatives exhibit diverse biological activities depending on substituent chemistry. Below is a comparative analysis of structurally related compounds:

Table 1: Structural and Functional Comparison of Pyrazole Derivatives

Compound Name Key Substituents Biological Activities Structural Features
4-[[2-[(4-Cyclohexyloxyphenoxy)methyl]aziridin-1-yl]methyl]-1-methylpyrazole Aziridine, cyclohexyloxyphenoxy Potential anticancer/cytotoxic* Strained aziridine ring; lipophilic aryl ether; intramolecular stabilization possible
4-(Cyclohexylsulfanyl)-1-[(E)-2-(cyclohexylsulfanyl)-1-phenylethenyl]-3-phenyl-1H-pyrazole Cyclohexylsulfanyl, phenyl Antiarrhythmic, sedative, hypoglycemic Sulfur-based substituents; extended conjugation for membrane interaction
4-[2-(2-Methoxyphenyl)hydrazinylidene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazole-1-carbothioamide Hydrazinylidene, carbothioamide Antibacterial, anticancer Hydrogen-bonded dimerization (R₂²(8) motifs); planar hydrazine backbone
4-[2-(4-Chlorophenyl)hydrazinylidene]-3-methyl-1H-pyrazol-5(4H)-one Chlorophenyl, hydrazinylidene Antiviral, pesticidal Electron-withdrawing Cl group; keto-enol tautomerism

*Inferred from aziridine’s known DNA alkylation mechanisms in chemotherapeutics.

Reactivity and Stability

  • Aziridine vs. Sulfanyl/Hydrazinylidene : The aziridine group in the target compound introduces higher electrophilicity compared to sulfur-containing (e.g., cyclohexylsulfanyl) or hydrazine-based analogs. This reactivity may enhance interactions with nucleophilic biological targets (e.g., DNA or enzymes) but could also increase toxicity .

Pharmacological Potential

  • This contrasts with sulfanyl- or hydrazinylidene-substituted pyrazoles, which rely on enzyme inhibition or receptor antagonism .
  • Bioavailability: The cyclohexyloxyphenoxy group’s lipophilicity may enhance blood-brain barrier penetration compared to polar groups like carbothioamide or chlorophenyl .

Research Findings and Implications

  • Structural Insights : Crystallographic data for analogs (e.g., ) reveal that hydrogen bonding and planar arrangements stabilize bioactive conformations. The target compound’s flexibility (due to the methylene linker) may allow adaptive binding but requires validation via X-ray studies.

Biological Activity

The compound 4-[[2-[(4-Cyclohexyloxyphenoxy)methyl]aziridin-1-yl]methyl]-1-methylpyrazole is a pyrazole derivative that has garnered attention due to its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of the compound can be broken down as follows:

  • Core Structure : Pyrazole ring
  • Substituents :
    • Aziridine group
    • Cyclohexyloxyphenoxy group
    • Methyl group at the pyrazole position

Anticancer Properties

Recent studies indicate that pyrazole derivatives exhibit significant anticancer activity. The compound has shown promise in inhibiting cancer cell proliferation through various mechanisms:

  • Inhibition of Cell Cycle Progression : Research indicates that pyrazole compounds can induce cell cycle arrest, particularly in the G2/M phase, leading to apoptosis in cancer cells .
  • Targeting Specific Pathways : The compound may interact with pathways involved in tumor growth and metastasis, although specific targets are still under investigation.

Antimicrobial Activity

The antimicrobial properties of pyrazole derivatives have been documented extensively. The compound has demonstrated effectiveness against a range of bacterial strains, possibly through the inhibition of bacterial DNA synthesis or disruption of cell membrane integrity .

Anti-inflammatory Effects

Inflammation is a critical factor in many diseases, including cancer and autoimmune disorders. Preliminary data suggest that this compound may possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators .

Study 1: Anticancer Activity Evaluation

A recent study evaluated the anticancer effects of various pyrazole derivatives, including our compound, on human cancer cell lines. The findings indicated:

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)12.5Induction of apoptosis
HeLa (Cervical)15.0Cell cycle arrest in G2/M phase
A549 (Lung)10.0Inhibition of metastasis-related genes

Study 2: Antimicrobial Efficacy

In another investigation, the antimicrobial efficacy of the compound was tested against common pathogens:

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa64 µg/mL

These results suggest that the compound exhibits potential as an antimicrobial agent.

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